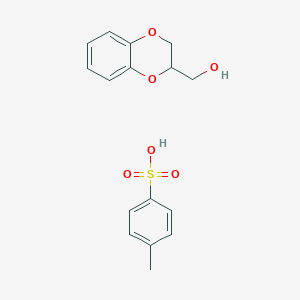

2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid (DMBSA) is a compound composed of two distinct molecules, 2,3-dihydro-1,4-benzodioxin-3-ylmethanol and 4-methylbenzenesulfonic acid. It is a colorless, crystalline solid with a molecular weight of 250.3 g/mol and a melting point of 175 °C. DMBSA has a wide range of applications in the field of scientific research, and has been used in a variety of studies due to its unique properties.

Scientific Research Applications

Synthesis and Antibacterial Applications

One line of research has focused on synthesizing sulfonamides bearing the 1,4-benzodioxin ring, aiming to explore their antibacterial potential against various Gram-positive and Gram-negative bacterial strains. These studies have shown that some synthesized compounds exhibit good inhibitory activity, comparable to standard antibiotics like Ciprofloxacin. Additionally, certain compounds have demonstrated decent inhibition against lipoxygenase enzyme, suggesting a potential for treating inflammatory diseases (Abbasi et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Research has also been conducted on the synthesis of sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. These compounds have been tested against α-glucosidase and acetylcholinesterase (AChE), with many showing substantial inhibitory activity. This suggests potential therapeutic applications in managing diseases related to enzyme dysregulation (Abbasi et al., 2019).

Application in Efficient Synthesis of Chiral Building Blocks

The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from similar chemical structures, are valuable chiral synthons for the synthesis of therapeutic agents. An amidase from Alcaligenes faecalis subsp. parafaecalis has been discovered to efficiently produce these enantiomers in optically pure form, showcasing a biocatalyst's role in producing industrially significant molecules (Mishra et al., 2016).

Antibacterial and Antifungal Agents

Further studies have synthesized new compounds for evaluating their antibacterial and antifungal activities. Some of these newly synthesized molecules have shown promising results in combating microbial infections, offering a basis for developing new antibacterial and antifungal agents (Abbasi et al., 2020).

properties

CAS RN |

1094-91-3 |

|---|---|

Product Name |

2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid |

Molecular Formula |

C16H16O5S |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C9H10O3.C7H8O3S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7,10H,5-6H2;2-5H,1H3,(H,8,9,10) |

InChI Key |

UJTGVVRXWBSDAI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)

![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)

![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)